

"Neuroprotective agent 12" and blood-brain barrier penetration

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Compound of Interest

Compound Name: Neuroprotective agent 12

Cat. No.: B15618419

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Application Notes: Neuroprotective Agent 12 (NA-12)

Product Name: **Neuroprotective Agent 12** (NA-12)

Catalogue Number: N12-B2025

Molecular Formula: $C_{21}H_{20}N_4O_3$

Molecular Weight: 388.41 g/mol

Description: **Neuroprotective Agent 12** (NA-12) is a novel, synthetic small molecule designed to readily cross the blood-brain barrier (BBB). It acts as a potent neuroprotective compound by dually targeting Glycogen Synthase Kinase-3 β (GSK-3 β) and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By inhibiting GSK-3 β , NA-12 reduces a key driver of tau hyperphosphorylation and promotes neuronal survival signals.[1][2][3] Concurrently, NA-12 facilitates the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the upregulation of cytoprotective genes.[3][4][5] These mechanisms make NA-12 a promising candidate for mitigating neuronal damage in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Applications:

- In vitro and in vivo investigation of neuroprotective pathways.

- Preclinical assessment of therapeutic strategies for neurodegenerative diseases.
- Studies on blood-brain barrier penetration and drug delivery to the central nervous system (CNS).

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key properties of NA-12, highlighting its suitability for CNS applications.

Property	Value	Method
Solubility	> 50 mg/mL in DMSO	Standard Solubility Assay
LogP	2.8	Calculated
In Vitro Efficacy (IC ₅₀)	75 nM (GSK-3β inhibition)	Kinase Glo® Assay
In Vitro Efficacy (EC ₅₀)	250 nM (Nrf2 Activation)	ARE-Luciferase Reporter Assay
In Vivo Half-life (t _{1/2})	6.2 hours (mouse, IV)	LC-MS/MS
In Vivo C _{max}	1.8 μM (mouse, 10 mg/kg IP)	LC-MS/MS
BBB Penetration	Brain:Plasma Ratio of 0.9	LC-MS/MS

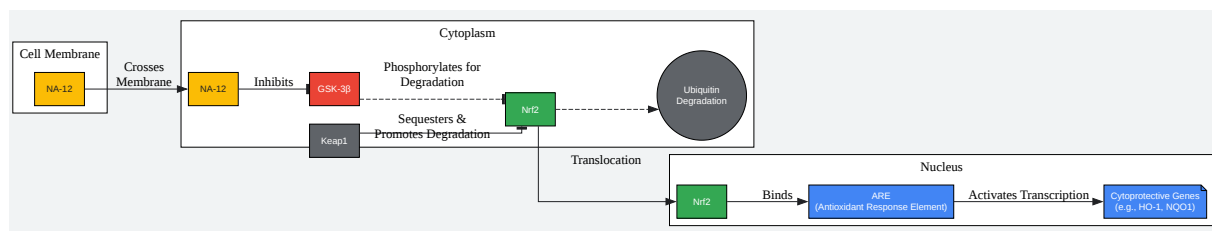
In Vitro Cytotoxicity

NA-12 exhibits low cytotoxicity in both neuronal and non-neuronal cell lines, indicating a favorable safety profile for experimental use.

Cell Line	Description	LC ₅₀ (48 hr)	Assay
SH-SY5Y	Human Neuroblastoma	> 100 μ M	MTT Assay
Primary Cortical Neurons	Mouse	> 75 μ M	MTT Assay
HEK293	Human Embryonic Kidney	> 150 μ M	MTT Assay
HepG2	Human Hepatocellular Carcinoma	> 120 μ M	MTT Assay

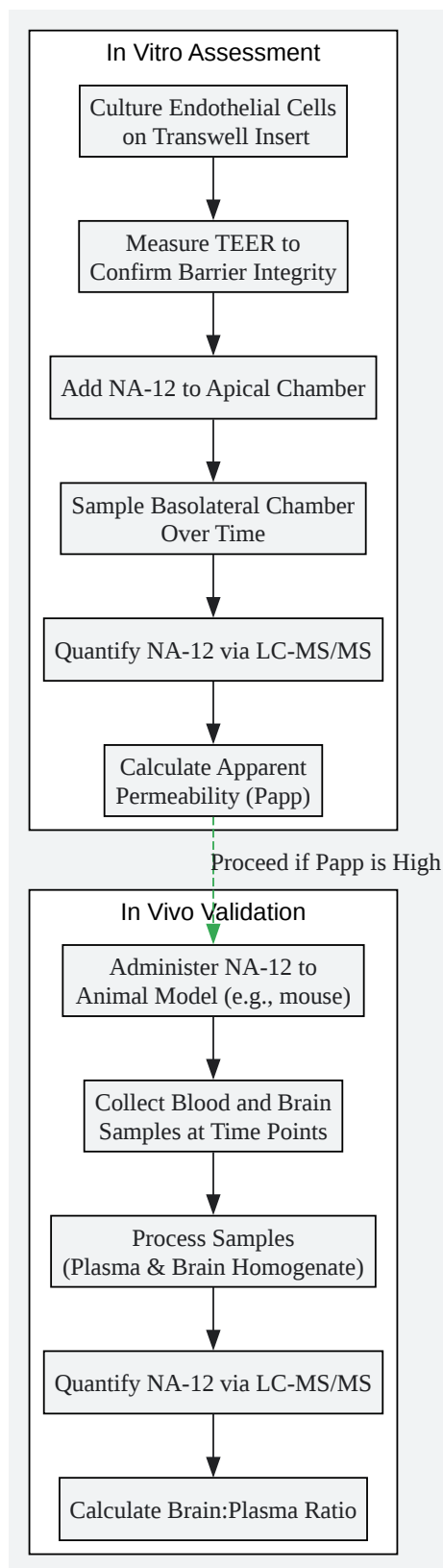
Signaling Pathway and Experimental Workflow

The dual mechanism of action of NA-12 and the experimental workflow for assessing its BBB penetration are illustrated below.



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Caption: NA-12 inhibits GSK-3 β , preventing Nrf2 degradation and promoting its translocation to the nucleus.



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Caption: Workflow for evaluating the blood-brain barrier penetration of NA-12.

Protocols

Protocol 1: In Vitro Blood-Brain Barrier Penetration Assay

This protocol describes a method to assess the permeability of NA-12 across an in vitro BBB model using a Transwell system.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- bEnd.3 cells (murine brain endothelial cells)
- 24-well Transwell inserts (0.4 μm pore size)
- Fibronectin-coated plates
- Complete cell culture medium
- NA-12 stock solution (10 mM in DMSO)
- Hanks' Balanced Salt Solution (HBSS)
- LC-MS/MS system

Methodology:

- **Cell Seeding:** Seed bEnd.3 cells onto the apical side of the Transwell inserts at a density of 80,000 cells/insert.[\[7\]](#) Add 1.5 mL of medium to the basolateral (bottom) chamber.[\[7\]](#)
- **Barrier Formation:** Culture the cells for 4-5 days until a confluent monolayer is formed. Barrier integrity should be confirmed by measuring Trans-Endothelial Electrical Resistance (TEER), with values $>150 \Omega \times \text{cm}^2$ indicating a tight barrier.[\[6\]](#)
- **Assay Initiation:** Gently wash the cell monolayer with pre-warmed HBSS.
- **Dosing:** Add 0.5 mL of HBSS containing 10 μM NA-12 to the apical (top) chamber. Add 1.5 mL of fresh HBSS to the basolateral chamber.

- Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect 100 µL aliquots from the basolateral chamber. Replace the volume with fresh, pre-warmed HBSS.
- Quantification: Analyze the concentration of NA-12 in the collected samples using a validated LC-MS/MS method.
- Calculation: Calculate the apparent permeability coefficient (P_{app}) in cm/s using the following formula: $P_{app} = (dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the flux of NA-12 into the basolateral chamber.
 - A is the surface area of the insert membrane.
 - C₀ is the initial concentration in the apical chamber.

Protocol 2: In Vivo Brain Penetration Assessment in Mice

This protocol details the procedure for determining the brain-to-plasma concentration ratio of NA-12 in mice.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- C57BL/6 mice (8-10 weeks old)
- NA-12 formulation for intraperitoneal (IP) injection
- Anesthesia (e.g., isoflurane)
- Blood collection tubes (with anticoagulant)
- Brain harvesting tools
- Homogenizer
- LC-MS/MS system

Methodology:

- Dosing: Administer NA-12 to mice via IP injection at a dose of 10 mg/kg.
- Sample Collection: At a predetermined time point (e.g., 2 hours post-injection, corresponding to T_{max}), anesthetize the mice.
- Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
- Brain Collection: Perfuse the mice transcardially with ice-cold saline to remove blood from the brain vasculature. Immediately dissect and harvest the whole brain.
- Sample Processing:
 - Plasma: Store the collected plasma at -80°C until analysis.
 - Brain: Weigh the brain tissue and homogenize it in a 3:1 (v/w) volume of ice-cold phosphate-buffered saline (PBS).
- Extraction: Perform a protein precipitation extraction (e.g., with acetonitrile) on both plasma and brain homogenate samples to isolate NA-12.
- Quantification: Determine the concentration of NA-12 in the plasma (C_{plasma}) and brain homogenate (C_{brain}) using a validated LC-MS/MS method.
- Calculation: Calculate the brain-to-plasma ratio using the formula: Brain:Plasma Ratio = C_{brain} / C_{plasma}

Protocol 3: Western Blot for Nrf2 Activation

This protocol is for the semi-quantitative analysis of Nrf2 pathway activation by measuring the expression of a downstream target, Heme Oxygenase-1 (HO-1).[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- SH-SY5Y cells
- NA-12

- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-HO-1, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Methodology:

- Cell Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat the cells with NA-12 (e.g., 1 μ M) or vehicle (DMSO) for 24 hours.
- Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer.[\[13\]](#) Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[\[13\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE: Load 20-30 μ g of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins by size is achieved.[\[14\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[\[14\]](#)
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation:

- Incubate the membrane with the primary antibody (e.g., anti-HO-1, diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
- Wash the membrane three times with TBST for 5 minutes each.[13]
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
- Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the HO-1 band intensity to the corresponding β -actin (loading control) band intensity. Compare the normalized values between treated and control groups.

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